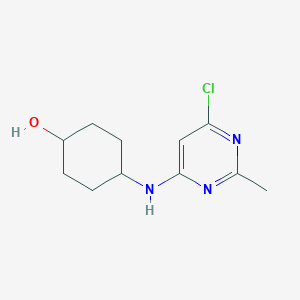

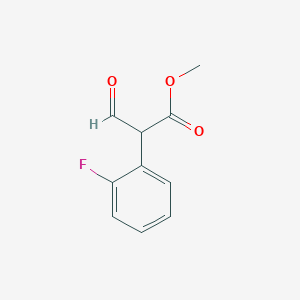

4-((6-Chloro-2-methylpyrimidin-4-yl)amino)cyclohexan-1-ol

Overview

Description

4-((6-Chloro-2-methylpyrimidin-4-yl)amino)cyclohexan-1-ol (6CMC) is a synthetic compound belonging to the heterocyclic family of compounds. It is a cyclic derivative of pyrimidine, which is an aromatic compound containing a nitrogen atom in its ring structure. 6CMC has been studied for its potential applications in various scientific fields, such as drug synthesis, materials science, and biochemistry. In particular, its ability to act as a synthetic intermediate and its ability to act as a catalyst for various reactions make it an attractive compound for research.

Scientific Research Applications

Synthetic Chemistry and Structural Analysis

This compound and its derivatives play a crucial role in synthetic chemistry, offering a foundation for creating diverse chemical structures with potential biological and pharmaceutical applications. For example, the synthesis of trans-4-(2-Amino-5-bromo-6-methylpyrimidin-4-ylamino)-1-methylcyclohexanol highlights a transformation series involving the Grignard reaction, showcasing the compound's utility in generating structurally complex molecules with specific isomer configurations (Hoffman et al., 2009). Similarly, studies on anticonvulsant enaminones demonstrate the compound's relevance in synthesizing molecules with potential anticonvulsant properties, emphasizing its structural and functional versatility (Kubicki et al., 2000).

Biological Activities

The compound's derivatives have shown promise in biological applications, including antiviral and anticancer activities. For instance, derivatives have been evaluated for their antiviral activity against HIV-1 and HIV-2, with some showing moderate effectiveness, illustrating the compound's potential in developing new antiviral therapies (Al-Masoudi et al., 2014). Furthermore, new α-aminophosphonates containing the compound as a pharmacophore have been synthesized and shown potential towards inhibiting the growth of cancer cell lines, signifying its role in cancer research (Reddy et al., 2020).

Structural Investigations

Structural investigations using techniques like single-crystal X-ray diffraction (SC-XRD) and quantum chemical studies provide insights into the compound's interactions and stability. For example, research on O-benzenesulfonylated pyrimidines derived from the compound has revealed key non-covalent interactions contributing to molecular stability, offering a deeper understanding of its properties and potential applications in material science and molecular engineering (Ali et al., 2020).

properties

IUPAC Name |

4-[(6-chloro-2-methylpyrimidin-4-yl)amino]cyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16ClN3O/c1-7-13-10(12)6-11(14-7)15-8-2-4-9(16)5-3-8/h6,8-9,16H,2-5H2,1H3,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDTFPPBIVBYDOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)Cl)NC2CCC(CC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{3-[Benzyl(butyl)amino]-2-hydroxypropoxy}-N-phenylbenzamide](/img/structure/B1487423.png)

![1-[(Piperidin-3-ylmethyl)sulfonyl]piperidine hydrochloride](/img/structure/B1487425.png)

![2-Amino-4-methyl-4-azatricyclo[4.2.1.0~3,7~]nonane-9-carboxylic acid](/img/structure/B1487427.png)

![N,N-Dimethyl-2-azabicyclo[2.2.1]heptan-7-amine](/img/structure/B1487428.png)

![N-[3-(10H-Phenothiazin-10-yl)propyl]guanidine hydrochloride](/img/structure/B1487433.png)

![N,N-Diethyl-2-azabicyclo[2.2.1]heptan-7-amine](/img/structure/B1487440.png)

![[2-Methylhexahydropyrrolo[3,4-c]pyrrol-3(1H)-yl]methanol](/img/structure/B1487441.png)

![2-Ethyl-2,7-diazaspiro[4.4]nonane-1,3-dione hydrochloride](/img/structure/B1487442.png)

![N-[2-(Methylamino)-2-oxoethyl]-1-hydrazinecarboxamide hydrochloride](/img/structure/B1487446.png)